Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate

Description

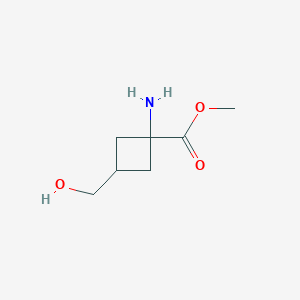

Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate is a cyclobutane-derived compound featuring a hydroxymethyl (-CH2OH) substituent at the 3-position and an amino (-NH2) group at the 1-position, esterified as a methyl carboxylate. It is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules such as kinase inhibitors and antiviral agents. Commercial batches (e.g., GLPBIO) report a purity of >98.00%, validated by COA and SDS documentation . Its structural rigidity and polar functional groups make it valuable for modulating pharmacokinetic properties, including solubility and metabolic stability.

Properties

IUPAC Name |

methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-11-6(10)7(8)2-5(3-7)4-9/h5,9H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACQYDPLUABCBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C1)CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with an amino group and a hydroxymethyl group in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of Methyl 1-amino-3-(carboxymethyl)cyclobutane-1-carboxylate.

Reduction: Formation of Methyl 1-amino-3-(aminomethyl)cyclobutane-1-carboxylate.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis

Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate serves as an essential building block for the synthesis of more complex molecules. The compound can undergo various chemical reactions, including:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : The amino group can be reduced to form primary or secondary amines.

- Substitution Reactions : The amino and hydroxyl groups can participate in nucleophilic substitution reactions with suitable electrophiles.

These reactions allow for the creation of diverse derivatives that can be tailored for specific applications in research and industry .

Biological Research

In biological contexts, this compound has been studied for its potential biological activities:

- Enzyme Interactions : The compound's amino and hydroxymethyl groups may interact with enzymes and receptors, influencing their activity. This interaction is crucial for understanding its role in metabolic pathways and enzyme inhibition .

- Therapeutic Potential : Preliminary investigations suggest that this compound could have therapeutic properties, particularly as a precursor for drug development targeting infections or neurological diseases. Its ability to modulate biological processes makes it a candidate for further pharmacological studies .

Pharmaceutical Development

The compound is being explored for its potential applications in pharmaceutical development:

- Lead Compound : It may serve as a lead compound in developing new therapeutics due to its structural characteristics that allow modification for enhanced efficacy and specificity against various diseases .

- Antiviral and Anticancer Agents : Research is ongoing to evaluate its efficacy as an antiviral or anticancer agent, focusing on its interactions with cellular targets involved in disease processes .

Agricultural Chemistry

This compound is also being investigated in agricultural chemistry:

- Plant Growth Regulation : Its potential role in regulating plant growth could make it valuable in developing biopesticides or growth enhancers due to its antimicrobial properties .

- Biopesticide Development : Studies are exploring its effectiveness as a biopesticide, which could provide environmentally friendly alternatives to conventional pesticides .

Industrial Applications

In industrial contexts, the compound is utilized in the production of specialty chemicals and materials:

- Chemical Manufacturing : Its unique structure allows it to be used in synthesizing various specialty chemicals that are crucial for different industrial applications .

- Material Development : The compound's properties may contribute to the development of new materials with specific functionalities tailored for industrial needs .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Mechanism of Action

The mechanism of action of Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structural analogs, focusing on substituent effects, synthetic routes, and physicochemical properties.

Structural Analogs

2.1.1 Methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride

- Substituent : Methoxy (-OCH3) replaces hydroxymethyl (-CH2OH).

- Molecular Weight : Higher due to the methoxy group and hydrochloride counterion (CAS: 1260387-16-3) .

- Synthesis : Prepared via alkylation or substitution reactions, as seen in patent routes using ethyl acetate and tosylate intermediates .

- 1H-NMR : Distinct methoxy singlet at δ 3.82 (vs. hydroxymethyl’s δ ~4.5–5.0 for -CH2OH protons) .

2.1.2 Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride

- Substituent: Methylamino (-NHCH3) replaces the amino group.

- LCMS Data : m/z 411 [M+H]+ and 658 [M+H]+ in synthesized derivatives, indicating higher molecular weight than the parent compound .

- Application: Used in synthesizing diazaspiro non-ene carboxamides, highlighting its role in complex heterocycles .

Physicochemical Properties

Biological Activity

Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate, a cyclobutane derivative, has garnered attention for its potential biological activities. This compound is structurally related to various amino acids and has been studied for its implications in medicinal chemistry and biochemistry. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

It possesses a carboxylate functional group, an amino group, and a hydroxymethyl substituent on the cyclobutane ring, which may influence its reactivity and biological interactions.

The biological activity of this compound likely involves interactions with various biomolecular targets. These interactions can include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, altering metabolic pathways.

- Receptor Modulation : It could interact with receptors, influencing cellular signaling pathways.

The exact mechanism remains to be fully elucidated but is hypothesized to involve hydrogen bonding and hydrophobic interactions with target biomolecules.

Antimicrobial Activity

Research has indicated that cyclobutane derivatives exhibit varying degrees of antimicrobial properties. This compound has been investigated for its efficacy against several bacterial strains. Preliminary studies suggest it may possess moderate antibacterial activity, potentially useful in developing new antimicrobial agents.

Antioxidant Properties

The compound's structure suggests potential antioxidant activity. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases. Studies have shown that similar compounds can scavenge free radicals, thereby protecting cells from oxidative damage.

Neuroprotective Effects

Given the structural similarities to certain amino acids, there is interest in exploring the neuroprotective effects of this compound. Compounds with similar structures have demonstrated the ability to modulate neurotransmitter systems and protect neuronal cells from apoptosis.

Case Studies and Research Findings

Q & A

What are the optimized synthetic routes for Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis typically involves multi-step reactions, including cyclization, esterification, and functional group modifications. For example, analogous cyclobutane carboxylates are synthesized via cyclization of substituted precursors under reflux with acid catalysts (e.g., sulfuric acid) and subsequent aminolysis or hydroxylation . Key factors include:

- Temperature control : Elevated temperatures (e.g., reflux) improve reaction rates but may increase side products.

- Catalyst selection : Transition metals (e.g., palladium) or strong acids enhance coupling and esterification efficiency .

- Purification : Flash chromatography (e.g., DCM/MeOH 95:5) or recrystallization is critical for isolating high-purity products (>97%) .

How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound, particularly regarding stereochemical assignments?

Advanced Research Question

Discrepancies in spectral interpretations often arise from conformational flexibility or impurities. Methodological approaches include:

- Multi-dimensional NMR : NOESY or COSY experiments clarify spatial relationships between protons, resolving cyclobutane ring strain effects .

- X-ray crystallography : Definitive structural elucidation of the cyclobutane core and substituent orientations .

- Comparative analysis : Cross-referencing with databases (e.g., PubChem) or structurally similar compounds (e.g., ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate) validates peak assignments .

What pharmacological mechanisms are hypothesized for this compound, and how are binding affinities quantified?

Advanced Research Question

The compound’s amino and hydroxymethyl groups suggest interactions with biological targets like enzymes or receptors. Studies on analogous cyclobutane derivatives reveal:

- Enzyme inhibition : Competitive binding assays (e.g., IC50 measurements) quantify affinity for targets such as kinases or proteases .

- Receptor modulation : Radioligand displacement assays assess interactions with GPCRs or ion channels.

- Metabolic stability : In vitro assays (e.g., liver microsomes) evaluate susceptibility to oxidation or hydrolysis, guided by the hydroxymethyl group’s reactivity .

How do steric and electronic effects of the cyclobutane ring influence reaction kinetics in derivatization reactions?

Advanced Research Question

The strained cyclobutane ring impacts both reactivity and selectivity:

- Steric effects : Substituents at the 1- and 3-positions hinder nucleophilic attacks, favoring specific regioisomers (e.g., 79:21 ratio observed in Diels-Alder analogs) .

- Electronic effects : Ring strain increases electrophilicity, accelerating reactions like Michael additions or oxidations. Kinetic studies using HPLC or GC-MS track intermediate formation rates .

- Computational modeling : DFT calculations predict transition states and activation barriers, aiding in reaction optimization .

What analytical challenges arise in quantifying trace impurities during scale-up, and how are they addressed?

Basic Research Question

Common impurities include unreacted precursors, diastereomers, or oxidation byproducts. Strategies involve:

- HPLC-MS : Hyphenated techniques identify impurities at ppm levels, with C18 columns resolving polar derivatives .

- Stability studies : Stress testing (heat, light, pH extremes) monitors degradation pathways, particularly for the labile hydroxymethyl group .

- Standardization : Certified reference materials (CRMs) and spike-recovery experiments validate method accuracy .

What retrosynthetic strategies and computational tools are effective for designing novel analogs of this compound?

Advanced Research Question

Retrosynthesis leverages the compound’s modular structure:

- Disconnection at the ester : Ethyl or methyl ester precursors allow diversification via aminolysis or transesterification .

- AI-driven planning : Tools like Reaxys or Pistachio predict feasible routes using reaction databases, prioritizing steps with high atom economy .

- Scaffold hopping : Replacing the cyclobutane with other strained rings (e.g., bicyclo[2.2.1] systems) explores bioactivity shifts .

How does the compound’s stereochemistry impact its biological activity and synthetic accessibility?

Basic Research Question

The cis/trans configuration of the aminomethyl and hydroxymethyl groups affects both synthesis and function:

- Stereoselective synthesis : Chiral catalysts (e.g., Jacobsen’s catalyst) or enzymatic resolution yield enantiopure intermediates .

- Biological relevance : Molecular docking shows stereochemistry influences binding pocket complementarity in targets like proteases .

- Analytical differentiation : Chiral HPLC or polarimetry distinguishes enantiomers, critical for structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.